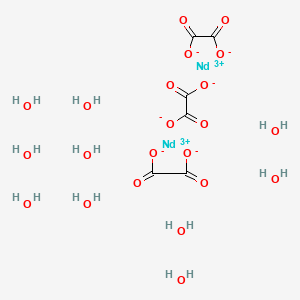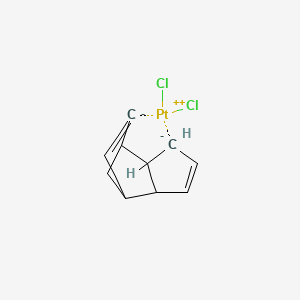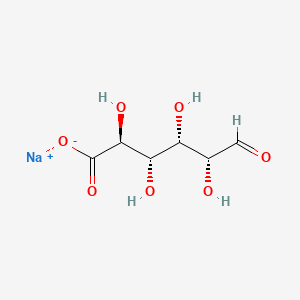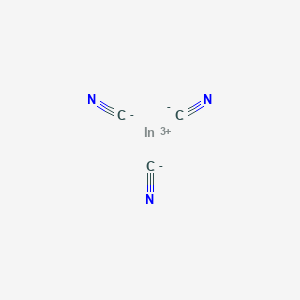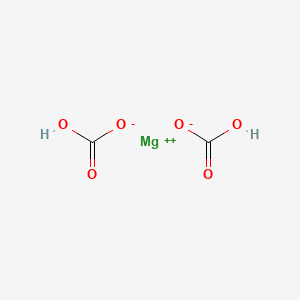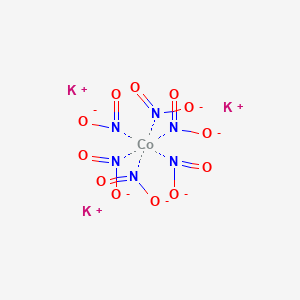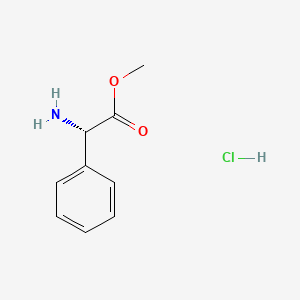
(S)-Methyl 2-amino-2-phenylacetate hydrochloride
Vue d'ensemble
Description
“(S)-Methyl 2-amino-2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C10H14ClNO2 . It is a derivative of the amino acid phenylglycine .
Molecular Structure Analysis
The molecular structure of “(S)-Methyl 2-amino-2-phenylacetate hydrochloride” consists of a phenyl ring bonded to the alpha-carbon of glycine . The InChI string representation of the molecule isInChI=1S/C10H13NO2.ClH/c1-2-13-10(12)9(11)8-6-4-3-5-7-8;/h3-7,9H,2,11H2,1H3;1H/t9-;/m0./s1 . Physical And Chemical Properties Analysis
The molecular weight of “(S)-Methyl 2-amino-2-phenylacetate hydrochloride” is approximately 215.67 g/mol .Applications De Recherche Scientifique
“L-Phenylglycine methyl ester hydrochloride”, also known as “(S)-Methyl 2-amino-2-phenylacetate hydrochloride”, is a chemical compound with the molecular formula C9H12ClNO2 . It’s commonly used in biochemical research and has applications in the pharmaceutical industry .
- Field : Biochemistry
- Application : This compound is used in the synthesis of peptides . Peptides are short chains of amino acids that play crucial roles in biological functions.
- Method : The specific methods of application can vary depending on the peptide being synthesized. Generally, it involves the formation of peptide bonds between amino acids in a controlled environment .
- Results : The outcome is the formation of a peptide with a specific sequence of amino acids .
- Field : Material Science
- Application : It has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solution .
- Method : The compound is added to the corrosive solution, and its effect on the rate of corrosion is measured .
- Results : The results revealed that it is a good inhibitor for the corrosion of mild steel in HCl solution. The inhibition efficiency increased with the inhibitor concentration up to 400 ppm .
Peptide Synthesis
Corrosion Inhibition
Pharmaceutical Industry
- Field : Organic Chemistry
- Application : This compound is used in organic synthesis, particularly in the preparation of other organic compounds .
- Method : The specific methods of application can vary depending on the target compound being synthesized. Generally, it involves various organic reactions in a controlled environment .
- Results : The outcome is the formation of a new organic compound .
- Field : Food and Drug Industry
- Application : It’s used in the food and drug industry, although the specific applications are not detailed in the available resources .
- Method & Results : The methods of application and results would depend on the specific food or drug application .
- Field : Material Science
- Application : It has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solution .
- Method : The compound is added to the corrosive solution, and its effect on the rate of corrosion is measured .
- Results : The results revealed that it is a good inhibitor for the corrosion of mild steel in HCl solution. The inhibition efficiency increased with the inhibitor concentration up to 400 ppm .
Organic Synthesis
Food, Drug, Pesticide or Biocidal Product Use
Corrosion Inhibition
Propriétés
IUPAC Name |
methyl (2S)-2-amino-2-phenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H/t8-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHMTBUWTGVEFG-QRPNPIFTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459060 | |
| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 2-amino-2-phenylacetate hydrochloride | |
CAS RN |
15028-39-4 | |
| Record name | Methyl (2S)-amino(phenyl)acetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10459060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-Phenylglycine methyl ester hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



